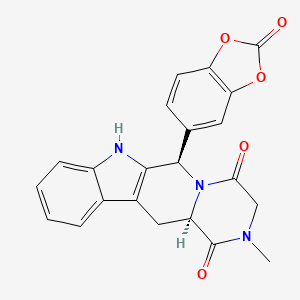

N-Désméthyl ent-Tadalafil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Desmethyl ent-Tadalafil is a metabolite of Tadalafil, a well-known phosphodiesterase type-5 (PDE-5) inhibitor used primarily for the treatment of erectile dysfunction and pulmonary arterial hypertension . This compound is formed through the demethylation of Tadalafil, a process primarily mediated by cytochrome P450 enzymes . N-Desmethyl ent-Tadalafil retains some of the pharmacological properties of its parent compound, making it a subject of interest in various scientific research fields .

Applications De Recherche Scientifique

N-Desmethyl ent-Tadalafil has several applications in scientific research:

Mécanisme D'action

Target of Action

N-Desmethyl ent-Tadalafil, like its parent compound Tadalafil, primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that regulates the levels of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in smooth muscle relaxation and vasodilation .

Mode of Action

N-Desmethyl ent-Tadalafil acts as a PDE5 inhibitor . By inhibiting PDE5, it prevents the degradation of cGMP . This leads to increased levels of cGMP, promoting smooth muscle relaxation and vasodilation . In the context of erectile dysfunction, this facilitates blood flow into the corpus cavernosum of the penis, enabling an erection .

Biochemical Pathways

The primary biochemical pathway affected by N-Desmethyl ent-Tadalafil is the cGMP pathway . Increased cGMP levels lead to the activation of protein kinases, ion channels, and other cellular mechanisms that result in smooth muscle relaxation and vasodilation . This can have various downstream effects, including improved blood flow in certain areas of the body .

Pharmacokinetics

N-Desmethyl ent-Tadalafil is primarily metabolized by CYP3A4 and CYP2C8 . It is primarily eliminated via hepatic metabolism, with renal excretion being an insignificant elimination pathway . The metabolite is highly bound to plasma proteins . The terminal half-life of N-Desmethyl ent-Tadalafil is about 4 hours .

Result of Action

The primary result of N-Desmethyl ent-Tadalafil’s action is the relaxation of smooth muscle and vasodilation . In the context of erectile dysfunction, this leads to improved blood flow to the penis and the ability to achieve an erection . In the context of benign prostatic hyperplasia, it can lead to improved urinary symptoms .

Action Environment

The action of N-Desmethyl ent-Tadalafil can potentially be influenced by various environmental factors. For example, the presence of other drugs that interact with the same metabolic enzymes (CYP3A4 and CYP2C8) could potentially affect the metabolism and efficacy of N-Desmethyl ent-Tadalafil . Additionally, the compound has been detected in the environment, indicating that it can potentially accumulate over time .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

N-Desmethyl ent-Tadalafil, like its parent compound Tadalafil, is likely to interact with PDE5 enzymes. By inhibiting these enzymes, it prevents the degradation of cGMP, leading to smooth muscle relaxation and increased blood flow .

Cellular Effects

The primary cellular effect of N-Desmethyl ent-Tadalafil is the inhibition of PDE5, leading to an increase in cGMP levels. This can influence cell signaling pathways, particularly those involving cGMP. Elevated cGMP levels can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

N-Desmethyl ent-Tadalafil exerts its effects at the molecular level primarily through the inhibition of PDE5. This prevents the breakdown of cGMP, leading to its accumulation within cells. The increased cGMP levels can then influence various cellular processes .

Temporal Effects in Laboratory Settings

The effects of N-Desmethyl ent-Tadalafil are likely to be time-dependent, with its impact on cellular function changing over time. Information on its stability and degradation is currently limited .

Dosage Effects in Animal Models

The effects of N-Desmethyl ent-Tadalafil in animal models would likely vary with dosage, similar to its parent compound Tadalafil. Specific studies on this metabolite’s dosage effects in animal models are currently lacking .

Metabolic Pathways

N-Desmethyl ent-Tadalafil is a metabolite of Tadalafil, suggesting it is part of the metabolic pathway of this drug. It may interact with various enzymes and cofactors involved in this pathway .

Transport and Distribution

N-Desmethyl ent-Tadalafil is likely to be transported and distributed within cells and tissues in a manner similar to Tadalafil. Specific information on its interaction with transporters or binding proteins is currently lacking .

Subcellular Localization

Given its biochemical properties, it is likely to be found in areas of the cell where PDE5 enzymes are present .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl ent-Tadalafil involves the demethylation of Tadalafil. This process is typically catalyzed by cytochrome P450 enzymes, particularly CYP3A4, CYP3A5, and to a lesser extent, CYP3A7 . The reaction conditions generally include the presence of nicotinamide adenine dinucleotide phosphate (NADPH) in a potassium phosphate buffer at a pH of 7.4, with the reaction mixture preincubated at 37°C .

Industrial Production Methods

Industrial production of N-Desmethyl ent-Tadalafil follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reactions. The product is then purified using chromatographic techniques to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

N-Desmethyl ent-Tadalafil primarily undergoes oxidation and reduction reactions. The compound can also participate in substitution reactions under specific conditions .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions typically involve the use of nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

The major products formed from these reactions include various oxidized and reduced forms of N-Desmethyl ent-Tadalafil, as well as substituted derivatives depending on the reagents used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sildenafil: Another PDE-5 inhibitor used for erectile dysfunction and pulmonary arterial hypertension.

Vardenafil: Similar to Sildenafil and Tadalafil, used for the same indications.

Avanafil: A newer PDE-5 inhibitor with a faster onset of action.

Uniqueness

N-Desmethyl ent-Tadalafil is unique due to its specific metabolic pathway and the resulting pharmacokinetic profile. Unlike its parent compound, it may have different absorption, distribution, metabolism, and excretion characteristics, which can influence its efficacy and safety profile .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Desmethyl ent-Tadalafil involves the reduction of the N-oxide group in ent-Tadalafil to form N-Desmethyl ent-Tadalafil.", "Starting Materials": [ "ent-Tadalafil", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium hydroxide", "Chloroform" ], "Reaction": [ "ent-Tadalafil is dissolved in methanol and acetic acid", "Sodium borohydride is added to the solution and the mixture is stirred for several hours", "The reaction mixture is quenched with water and extracted with chloroform", "The organic layer is separated and dried over anhydrous sodium sulfate", "The solvent is removed under reduced pressure to yield N-Desmethyl ent-Tadalafil" ] } | |

Numéro CAS |

929100-66-3 |

Formule moléculaire |

C21H17N3O4 |

Poids moléculaire |

375.384 |

InChI |

InChI=1S/C21H17N3O4/c25-18-9-22-21(26)15-8-13-12-3-1-2-4-14(12)23-19(13)20(24(15)18)11-5-6-16-17(7-11)28-10-27-16/h1-7,15,20,23H,8-10H2,(H,22,26)/t15-,20+/m0/s1 |

Clé InChI |

XHDLVMPUSXRZOS-MGPUTAFESA-N |

SMILES |

C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 |

Synonymes |

(6R,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione |

Origine du produit |

United States |

Q1: What is the significance of N-Desmethyl ent-Tadalafil being included in this study about Tadalafil adulterants?

A1: N-Desmethyl ent-Tadalafil is considered a "tadalafil-like" compound [] due to its structural similarity to Tadalafil. This study focuses on developing a sensitive method to detect various Tadalafil analogues, including N-Desmethyl ent-Tadalafil, in food and supplements. These compounds are considered adulterants as they are illegally added to these products and pose potential health risks to consumers.

Q2: The study mentions "softness" as a crucial factor for effective hapten design. How does this relate to detecting N-Desmethyl ent-Tadalafil?

A2: Haptens are small molecules designed to elicit an immune response when attached to a carrier protein. The study used computational methods to design haptens for the antibody-based detection of Tadalafil and its analogues. They found that "softer" haptens, meaning those with higher frontier molecular orbital (FMO)-based softness values, resulted in antibodies with better performance []. While the study doesn't explicitly calculate the softness of N-Desmethyl ent-Tadalafil, the successful detection of this compound using the developed method suggests its structure likely exhibits a degree of "softness" recognized by the antibody. This highlights the importance of considering molecular properties like "softness" when designing detection methods for this class of compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B585754.png)

![3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one](/img/structure/B585766.png)